
4-(2-Hydroxy-2-methylpropoxy)benzaldehyde
Overview
Description
“4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1107662-91-8 . It has a molecular weight of 194.23 and is typically available in powder form .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-hydroxybenzaldehyde, 1-chloro-2-methyl-2-propanol, and sodium carbonate . The mixture is initially charged in dry DMF and stirred under reflux for 24 hours . After cooling to room temperature, ethyl acetate and saturated aqueous sodium bicarbonate solution are added . The phases are separated, and the organic phase is dried over magnesium sulfate . After removal of the solvent, the residue is purified by column chromatography on silica gel 60 .Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O3 . The InChI Code is 1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reflux and cooling processes . The reaction conditions involve the use of sodium carbonate in N,N-dimethyl-formamide .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
- Azo-Benzoic Acid Derivatives Synthesis: 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid and its precursors, including 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, were synthesized and characterized using NMR, UV-VIS, IR spectroscopy, and density functional theory methods (Baul et al., 2009).
Photocatalytic Systems
- Selective Oxidation in Photocatalysis: The compound was investigated in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system, demonstrating its potential in photocatalytic applications (Marotta et al., 2011).
Organic Synthesis and Linkers
- Linkers for Solid Phase Organic Synthesis: 4-hydroxybenzaldehyde derivatives were used as linkers in solid phase organic synthesis, showcasing the compound's utility in the synthesis of secondary amides (Swayze, 1997).
Synthesis of Derivatives
- Synthesis of Trimethoxy Benzaldehyde: A method for synthesizing 3,4,5-trimethoxy benzaldehyde from p-hydroxy benzaldehyde, involving multiple reaction steps including bromination and methylation, was developed (Feng, 2002).
Fluorescent Chemosensors
- pH-Sensitive Chemosensors: Compounds derived from 4-methyl-2,6-diformylphenol, similar in structure to 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde, were developed as fluorescent chemosensors for pH, able to differentiate between normal cells and cancer cells (Dhawa et al., 2020).
Optical and Thermal Properties
- Aluminum and Zinc Complexes: The compound was involved in the synthesis of aluminum and zinc complexes, with an analysis of their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).
Protection of Hydroxyl Groups
- Regioselective Hydroxyl Protection: The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was achieved with different protecting groups, demonstrating a key synthetic application (Plourde & Spaetzel, 2002).
Sensing of Ions
- Ion Sensing in Aqueous Medium: A half-condensed Schiff base platform was developed for sensing Zn2+ and H2PO4- ions in an aqueous medium, utilizing a compound structurally similar to this compound (Chakraborty et al., 2020).
Copolymer Synthesis
- Copolymerization Studies: 3-Methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde, a derivative, was utilized in copolymerization studies with methyl methacrylate, highlighting its role in polymer chemistry (Sreedhar & Satyanarayana, 1994).
Synthesis of Tetralin-6-ol
- Synthesis of Tetralin-6-ol: An alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol was developed, using 3-hydroxy-4-methoxy-benzaldehyde as a starting material (Banerjee et al., 2013).
Synthesis of Benzaldehyde Derivatives
- Scalable Synthesis of Benzaldehyde Derivatives: A new method for scalable preparation of 4-Benzyloxyl-2-hydroxyl benzaldehyde was developed, showcasing the compound's utility in large-scale synthesis (Sun Gui-fa, 2012).
properties
IUPAC Name |
4-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKKTZOFJCORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2440496.png)

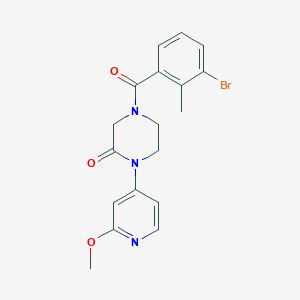
![N-[5-(chloroacetyl)-2-(methylthio)phenyl]acetamide](/img/structure/B2440501.png)
![methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B2440503.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B2440504.png)
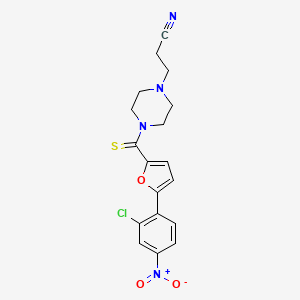
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440507.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2440508.png)
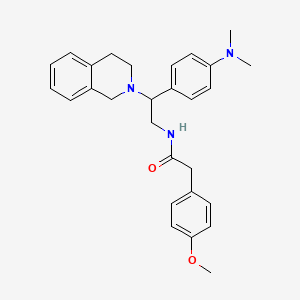
![4-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2440511.png)
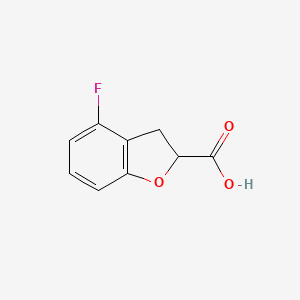
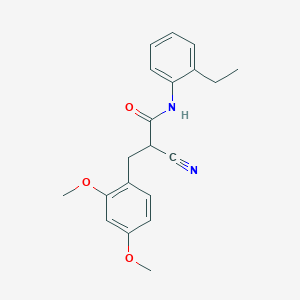
![(Z)-4-butoxy-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440518.png)